

Spectroscopic Profile of Dichloromethylphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dichloromethylphenylsilane*

Cat. No.: *B109416*

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **Dichloromethylphenylsilane** ($C_7H_8Cl_2Si$), a key intermediate in silicone chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this versatile organosilicon compound. This guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for practical application.

Introduction to Dichloromethylphenylsilane

Dichloromethylphenylsilane is a colorless liquid that serves as a crucial building block in the synthesis of a variety of silicone-based materials, including fluids, resins, and elastomers.^[1] Its utility stems from the presence of reactive silicon-chlorine bonds, alongside the steric and electronic influence of the methyl and phenyl groups attached to the silicon atom. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of derivative compounds.

It is critical to note that **dichloromethylphenylsilane** is a corrosive and moisture-sensitive compound. It reacts vigorously with water, releasing toxic and corrosive hydrogen chloride gas. ^[1] Therefore, all handling and spectroscopic analyses must be conducted under anhydrous conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of

Dichloromethylphenylsilane. The following sections detail the expected signals in ^1H , ^{13}C , and ^{29}Si NMR spectra.

^1H NMR Spectroscopy

The proton NMR spectrum of **Dichloromethylphenylsilane** is characterized by two distinct sets of signals corresponding to the methyl and phenyl protons.

- Methyl Protons (Si-CH₃):** The three protons of the methyl group attached to the silicon atom are chemically equivalent and typically appear as a sharp singlet. The electronegativity of the two chlorine atoms and the phenyl group deshields these protons, causing their resonance to appear downfield compared to tetramethylsilane (TMS).
- Phenyl Protons (Si-C₆H₅):** The five protons on the phenyl ring are generally not equivalent due to restricted rotation and the electronic effects of the silyl substituent. This results in a complex multiplet pattern in the aromatic region of the spectrum. The protons ortho to the silicon atom are the most deshielded due to the inductive effect of the silyl group.

Table 1: ^1H NMR Spectral Data for **Dichloromethylphenylsilane**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Si-CH ₃	~0.8	Singlet	3H
Si-C ₆ H ₅	~7.3 - 7.8	Multiplet	5H

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data sourced from spectral databases.[2]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides valuable information about the carbon framework of the molecule.

- Methyl Carbon (Si-CH₃):** The carbon of the methyl group gives rise to a single resonance. Its chemical shift is influenced by the attached silicon and the two chlorine atoms.

- Phenyl Carbons (Si-C₆H₅): The phenyl group exhibits four distinct carbon signals due to symmetry: the ipso-carbon (directly attached to silicon), two ortho-carbons, two meta-carbons, and the para-carbon. The ipso-carbon signal is often of lower intensity.

Table 2: ¹³C NMR Spectral Data for **Dichloromethylphenylsilane**

Carbon	Chemical Shift (δ , ppm)
Si-CH ₃	~4.0
Si-C ₆ H ₅ (ipso)	~133.0
Si-C ₆ H ₅ (ortho)	~134.0
Si-C ₆ H ₅ (meta)	~128.0
Si-C ₆ H ₅ (para)	~130.0

Note: Chemical shifts are approximate and based on data from spectral databases.[\[2\]](#)

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful technique for directly probing the silicon environment.

Dichloromethylphenylsilane shows a single resonance in the ²⁹Si NMR spectrum. The chemical shift is highly sensitive to the nature of the substituents on the silicon atom. The two chlorine atoms cause a significant downfield shift compared to silanes with less electronegative groups.

Table 3: ²⁹Si NMR Spectral Data for **Dichloromethylphenylsilane**

Nucleus	Chemical Shift (δ , ppm)
²⁹ Si	~13.0

Note: The chemical shift is referenced to external TMS ($\delta = 0$ ppm). Data sourced from spectral databases.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Dichloromethylphenylsilane** displays characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis of these bands can confirm the presence of the phenyl, methyl, and silicon-chlorine moieties.

Table 4: Key IR Absorption Bands for **Dichloromethylphenylsilane**

Wavenumber (cm ⁻¹)	Vibration	Intensity
3070 - 3050	C-H stretch (aromatic)	Medium
2970 - 2900	C-H stretch (aliphatic, CH ₃)	Weak
1428	Si-C ₆ H ₅ stretch	Strong
1260	Si-CH ₃ symmetric deformation	Strong
1120	Phenyl in-plane skeletal vibration	Strong
800 - 700	C-H out-of-plane bend (aromatic)	Strong
540 - 520	Si-Cl stretch (asymmetric)	Strong
480 - 460	Si-Cl stretch (symmetric)	Strong

Note: Peak positions are approximate and can be influenced by the sampling method. Data is compiled from the NIST Chemistry WebBook and other sources.[\[3\]](#)

Experimental Protocols

Given the reactivity of **Dichloromethylphenylsilane**, meticulous experimental technique is crucial for obtaining high-quality spectroscopic data.

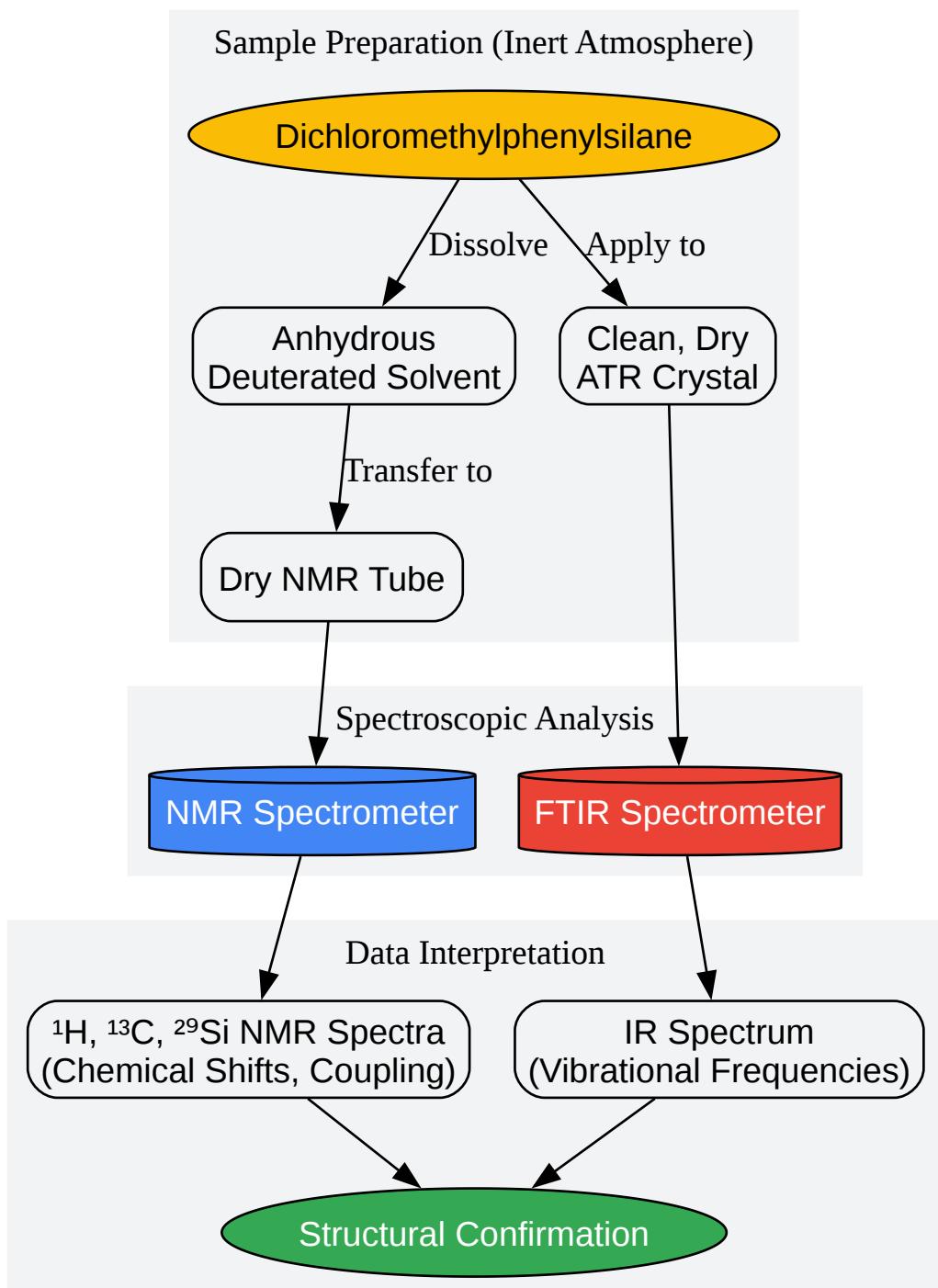
NMR Sample Preparation (for water-sensitive compounds)

- Glassware Preparation: All glassware, including the NMR tube and cap, must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

- Solvent Selection: Use a high-purity, anhydrous deuterated solvent that is inert to the analyte. Deuterated chloroform (CDCl_3) or deuterated benzene (C_6D_6) are common choices. The solvent should be stored over molecular sieves to ensure it is dry.
- Sample Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- Sample Preparation: a. In the inert atmosphere, transfer approximately 0.5 mL of the chosen deuterated solvent into a clean, dry vial. b. Add 1-2 drops of **Dichloromethylphenylsilane** to the solvent. c. Gently swirl the vial to ensure a homogeneous solution. d. Using a clean, dry Pasteur pipette, transfer the solution into the dried NMR tube. e. Cap the NMR tube securely.
- Data Acquisition: a. Acquire spectra promptly after sample preparation. b. Use standard acquisition parameters for ^1H , ^{13}C , and ^{29}Si NMR. For ^{29}Si , a longer relaxation delay may be necessary due to the long spin-lattice relaxation times of the ^{29}Si nucleus.

IR Sample Preparation (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of **Dichloromethylphenylsilane** due to its ease of use and minimal sample preparation, which is advantageous for reactive liquids.


- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: In a fume hood, carefully place a small drop of **Dichloromethylphenylsilane** onto the center of the ATR crystal.
- Data Acquisition: Immediately acquire the IR spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable dry, non-protic solvent (e.g., hexane or anhydrous dichloromethane), followed by a final rinse with isopropanol and drying with a gentle stream of nitrogen.

Visualizations

Molecular Structure

Caption: Molecular structure of **Dichloromethylphenylsilane**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **Dichloromethylphenylsilane**.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of **Dichloromethylphenylsilane**. A thorough understanding and correct application of these NMR and IR spectroscopic characteristics are essential for any researcher working with this compound. Adherence to the outlined experimental protocols, particularly concerning the exclusion of moisture, is paramount for obtaining accurate and reproducible results. This guide serves as a foundational resource for the confident application of spectroscopic methods in the study and utilization of **Dichloromethylphenylsilane**.

References

- PubChem. **Dichloromethylphenylsilane**.
- NIST Chemistry WebBook. Silane, dichloromethylphenyl-. National Institute of Standards and Technology. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dichloromethylphenylsilane | 149-74-6 [chemicalbook.com]
- 2. Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silane, dichloromethylphenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dichloromethylphenylsilane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109416#spectroscopic-data-of-dichloromethylphenylsilane-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com